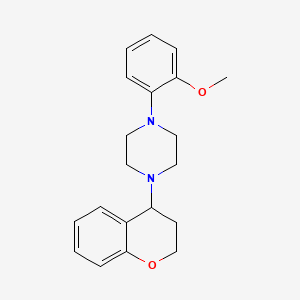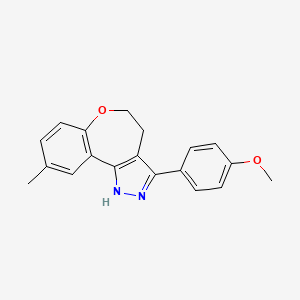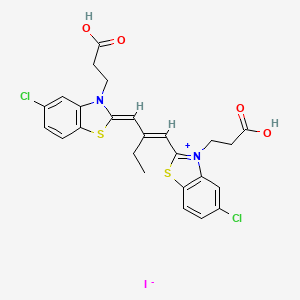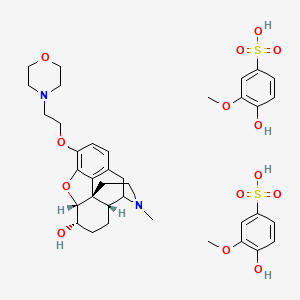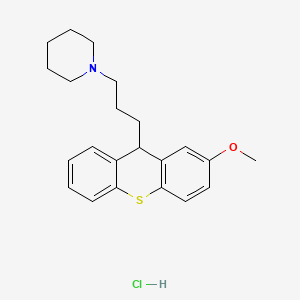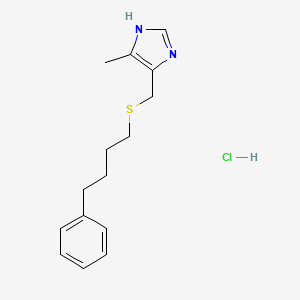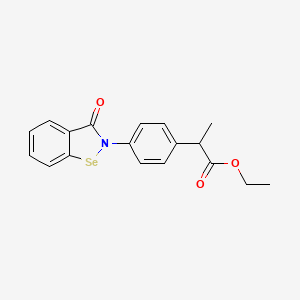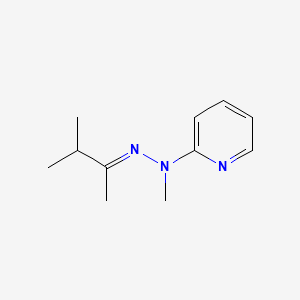
2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone is a chemical compound with the molecular formula C11H17N3 It is a derivative of 2-butanone and is characterized by the presence of a hydrazone group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone typically involves the reaction of 3-methyl-2-butanone with methyl-2-pyridinylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as solvent extraction and chromatographic purification.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Butanone, 3-methyl-: A related compound with similar structural features but lacking the hydrazone group.
Methyl-2-pyridinylhydrazine: Another related compound that shares the pyridine and hydrazine moieties.
Uniqueness
2-Butanone, 3-methyl-, methyl-2-pyridinylhydrazone is unique due to the presence of both the 3-methyl-2-butanone and methyl-2-pyridinylhydrazine moieties in a single molecule
Properties
CAS No. |
72076-48-3 |
|---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-methyl-N-[(E)-3-methylbutan-2-ylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-9(2)10(3)13-14(4)11-7-5-6-8-12-11/h5-9H,1-4H3/b13-10+ |
InChI Key |
BUXOJTOEXKTTDF-JLHYYAGUSA-N |
Isomeric SMILES |
CC(C)/C(=N/N(C)C1=CC=CC=N1)/C |
Canonical SMILES |
CC(C)C(=NN(C)C1=CC=CC=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



